(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone
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Overview
Description
4-Isopropyl-4’-methyl-benzophenone is an organic compound belonging to the benzophenone family. Benzophenones are widely used in various industrial applications due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the benzophenone core, which influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-4’-methyl-benzophenone can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst.
Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with benzaldehyde, followed by oxidation to form the ketone.
Industrial Production Methods
Industrial production of 4-isopropyl-4’-methyl-benzophenone typically involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-4’-methyl-benzophenone undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
4-Isopropyl-4’-methyl-benzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-isopropyl-4’-methyl-benzophenone primarily involves its ability to absorb UV light. Upon absorption, the compound undergoes a photochemical reaction, generating reactive intermediates that can initiate polymerization or other chemical transformations . The molecular targets and pathways involved include the excitation of the carbonyl group and subsequent energy transfer to other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, widely used as a UV absorber and photoinitiator.
4-Methylbenzophenone: Similar structure with a methyl group, used in similar applications.
4-Isopropylbenzophenone: Similar structure with an isopropyl group, also used as a UV absorber.
Uniqueness
4-Isopropyl-4’-methyl-benzophenone is unique due to the presence of both isopropyl and methyl groups, which enhance its UV absorption properties and make it more effective in specific applications such as UV-curable coatings and photoinitiators .
Properties
CAS No. |
89027-72-5 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-12(2)14-8-10-16(11-9-14)17(18)15-6-4-13(3)5-7-15/h4-12H,1-3H3 |
InChI Key |
MQLAYMBTYFFFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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